3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-1-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-5-7(9(12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMAFDSYDTXWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599128 | |
| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006446-33-8 | |
| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
physicochemical properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Introduction: Contextualizing a Niche Pyrazole Derivative
In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry. Their versatile scaffold allows for extensive functionalization, leading to a wide array of biologically active molecules. Compounds based on this core structure are known to exhibit anti-inflammatory, analgesic, and herbicidal properties, among others.[1][2] This guide focuses on a specific, targeted derivative: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid .
While comprehensive, peer-reviewed data for this exact molecule is not abundant in public literature, its structural motifs—a cyclopropyl group at the 3-position, an ethyl group on the pyrazole nitrogen, and a carboxylic acid at the 4-position—suggest its potential role as a key intermediate or a final active pharmaceutical ingredient (API). The cyclopropyl moiety is a well-known bioisostere for phenyl groups or double bonds, often used to improve metabolic stability or binding affinity. The carboxylic acid group provides a crucial handle for salt formation, solubility modulation, and interaction with biological targets.
This document serves as a technical framework for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this compound. It moves beyond a simple data sheet to provide the causality behind physicochemical characterization, outlining authoritative, self-validating experimental protocols essential for any robust development program. We will proceed under the assumption that the user has access to a pure sample of the compound and needs to establish its fundamental physicochemical profile.
Section 1: Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all subsequent analysis.
-
IUPAC Name: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
-
Molecular Formula: C₉H₁₂N₂O₂
-
Canonical SMILES: CCOC(=O)C1=CNN=C1C2CC2
-
InChI Key: HGCJVGPZFAUPOM-UHFFFAOYSA-N
Below is a 2D representation of the molecular structure, generated to clarify atomic connectivity and functional group orientation.
Caption: 2D Structure of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Section 2: Core Physicochemical Properties (Predicted and Experimental)
The following table summarizes the key physicochemical parameters. It is critical to note that where experimental data is unavailable, values are predicted using computational models or inferred from structurally similar compounds. These should be experimentally verified.
| Property | Value | Source/Method | Justification for Importance |
| Molecular Weight | 180.20 g/mol | Calculated from Formula (C₉H₁₂N₂O₂) | Fundamental for all stoichiometric calculations, formulation, and dosing. |
| Physical State | Solid | Predicted (based on similar pyrazole carboxylic acids) | Affects handling, storage, and choice of formulation (e.g., tablet vs. solution). |
| XLogP3-AA (logP) | 1.0 | Predicted for isomer[3] | A key indicator of lipophilicity; predicts membrane permeability and potential for oral absorption. |
| pKa (Acidic) | ~3.5 - 4.5 | Predicted (based on carboxylic acids[4]) | Governs the ionization state at physiological pH, profoundly impacting solubility, absorption, and receptor binding. |
| Water Solubility | To be determined | Experimental (OECD 105) | Crucial for bioavailability. Poor water solubility is a major hurdle in drug development. |
| Melting Point | To be determined | Experimental (Capillary Method) | An indicator of purity and crystal lattice energy; important for formulation stability. |
Section 3: In-Depth Analysis and Experimental Methodologies
As a Senior Application Scientist, my emphasis is not just on the what, but the how and why. The following sections detail the authoritative protocols for determining the most critical physicochemical properties for a compound of this type. These methods are grounded in the OECD Guidelines for the Testing of Chemicals , which are internationally accepted as standard methods.[5][6]
Determination of Water Solubility (OECD Guideline 105)
Expertise & Experience: Water solubility is arguably the most critical initial parameter for any potential drug candidate. It dictates how a compound will behave in aqueous physiological environments, influencing everything from dissolution in the gut to concentration in plasma. For a carboxylic acid like our target, solubility will be highly pH-dependent. The OECD 105 "Water Solubility" guideline, specifically the flask method, provides a robust and reliable means of determination.[7][8]
Trustworthiness (Self-Validating Protocol): The protocol's trustworthiness comes from its clear endpoint: a saturated solution in equilibrium. The requirement to approach equilibrium from both undersaturation and supersaturation (if possible) and achieve concordant results ensures the measurement is accurate and not a kinetic artifact.
Experimental Protocol: Column Elution Method
-
Preparation: Prepare a stock solution of the test substance in a suitable, easily evaporated solvent.
-
Column Packing: A microcolumn is packed with an inert support material (e.g., glass wool) and coated with an excess of the test substance from the stock solution. The solvent is then completely evaporated.
-
Elution: Water is pumped through the column at a slow, constant flow rate. This ensures that the water leaving the column is saturated with the test substance.
-
Sample Collection: Fractions of the eluate are collected over time.
-
Analysis: The concentration of the test substance in each fraction is determined using a validated analytical method (e.g., HPLC-UV).
-
Equilibrium Confirmation: The solubility is confirmed when the concentrations of several consecutive fractions are constant (typically within ± 30%). The final solubility is reported as the mean of these plateau concentrations.
Caption: Workflow for Solubility Determination via OECD 105 (Column Elution Method).
Determination of the Dissociation Constant (pKa) (OECD Guideline 112)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For our carboxylic acid, this value is paramount. In the acidic environment of the stomach (pH 1-2), the compound will be predominantly in its neutral, more lipophilic form, favoring absorption. In the more neutral pH of the intestines and blood (pH ~7.4), it will be predominantly in its ionized, more water-soluble carboxylate form. This switch dictates its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The potentiometric titration method described in OECD 112 is a gold standard for its accuracy.
Trustworthiness (Self-Validating Protocol): The protocol relies on the fundamental and verifiable Henderson-Hasselbalch equation. The accuracy is ensured by using a calibrated pH meter and standardized titrant. The shape of the resulting titration curve itself serves as a validation of the process; a clear inflection point is indicative of a successful measurement.
Experimental Protocol: Potentiometric Titration
-
System Preparation: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Dissolve a precisely weighed amount of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid in a known volume of purified water (or a water/co-solvent mixture if solubility is low).
-
Titration: Place the solution in a thermostatted vessel and slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) precisely identifies the equivalence point, and the pKa can be calculated from the half-volume.
Caption: Workflow for pKa Determination via Potentiometric Titration (OECD 112).
Section 4: Safety and Handling
While specific toxicity data for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is not available, data from structurally related pyrazole carboxylic acids and general chemical safety principles should be applied.
-
Hazard Classification (Inferred): Based on related compounds, it may cause skin and serious eye irritation.[9][10] Harmful if swallowed is also a potential hazard.[11]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing boats).
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a molecule with significant potential as a building block in pharmaceutical and agrochemical research. This guide has established its fundamental chemical identity and, more importantly, has provided a detailed, authoritative framework for determining its critical physicochemical properties. By adhering to internationally recognized protocols such as the OECD guidelines, researchers can ensure the generation of high-quality, reliable data. This data is the essential bedrock upon which all further development activities—from formulation and preclinical studies to regulatory submission—are built. The true value lies not just in knowing the properties, but in understanding how to robustly and reliably measure them.
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Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. The pyrazole core is a "privileged scaffold," frequently appearing in molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of a cyclopropyl group at the 3-position and an ethyl group at the 1-position, combined with the carboxylic acid handle at the 4-position, offers a unique three-dimensional structure and a versatile point for chemical modification. Derivatization of the carboxylic acid moiety is a critical step in the exploration of the structure-activity relationship (SAR) of this scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the most common and effective derivatization strategies for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, including esterification, amidation, and its application in multicomponent reactions. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these reactions for their specific needs.
I. Esterification: Modulating Lipophilicity and Pharmacokinetics
The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. Two primary methods for the esterification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid are presented here: the classic Fischer esterification and an acyl chloride-mediated approach for more sensitive substrates.
Protocol 1: Fischer Esterification
The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the reaction to completion, it is typically performed using the alcohol as the solvent or with a large excess of the alcohol, and often with the removal of water as it is formed.[2][4]
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the products (the ester and water).
-
Reflux Conditions: The reaction is often slow at room temperature, and heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1 eq) or p-toluenesulfonic acid (TsOH, 0.1 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Stoichiometry (Acid:Alcohol) | 1 : 20-50 |
| Catalyst Loading | 0.1 eq |
| Temperature | Reflux |
| Reaction Time | 4-24 h |
| Typical Yield | 70-95% |
Experimental Workflow Diagram:
II. Amide Bond Formation: Building Blocks for Bioactive Molecules
The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals.[5] The synthesis of amides from 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine.
Protocol 2: EDC/HOBt Mediated Amide Coupling
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation due to its mild reaction conditions and high yields.[6][7]
Causality Behind Experimental Choices:
-
EDC: This water-soluble carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the carboxylic acid.[7]
-
HOBt: HOBt acts as a catalyst and a racemization suppressant. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[6]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is often added to neutralize any acidic byproducts and to ensure the amine nucleophile is in its free base form.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the reaction mixture.
-
EDC Addition: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude amide by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Stoichiometry (Acid:Amine:EDC:HOBt) | 1 : 1.1 : 1.2 : 1.2 |
| Base | DIPEA or Et₃N (2.0 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 h |
| Typical Yield | 75-98% |
Experimental Workflow Diagram:
IV. Ugi Four-Component Reaction: Rapid Assembly of Complex Molecules
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. [8][9][10]3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid can serve as the carboxylic acid component in this reaction, leading to the formation of complex molecules with the pyrazole scaffold at their core.
Protocol 4: Representative Ugi Reaction
Causality Behind Experimental Choices:
-
Multicomponent Nature: The reaction proceeds through a series of equilibria, starting with the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable α-adduct. [8]* Solvent: Protic solvents like methanol or trifluoroethanol are often used as they can facilitate the proton transfer steps in the reaction mechanism.
Experimental Protocol:
-
Reaction Setup: In a vial, combine the aldehyde (1.0 eq), the amine (1.0 eq), and 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified directly by column chromatography on silica gel. Alternatively, an extractive workup may be performed by dissolving the residue in an organic solvent and washing with water and brine.
-
-
Purification: Purify the crude product by column chromatography, preparative TLC, or recrystallization to obtain the desired Ugi product.
Quantitative Data Summary:
| Parameter | Value |
| Stoichiometry (Aldehyde:Amine:Acid:Isocyanide) | 1 : 1 : 1 : 1 |
| Solvent | Methanol, Trifluoroethanol |
| Temperature | Room Temperature |
| Reaction Time | 24-72 h |
| Typical Yield | 40-90% |
Experimental Workflow Diagram:
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Application Note: A Robust Formulation Strategy for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid in In Vitro Screening
Foreword
The journey of a potential therapeutic from a powdered compound to a biologically active agent in an in vitro assay is fraught with physicochemical challenges. This is particularly true for compounds like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, which possesses a carboxylic acid moiety—a feature that is both a common pharmacophore and a significant formulation hurdle. This guide provides a detailed, experience-driven protocol for the successful formulation of this compound, ensuring its bioavailability and the integrity of your screening data. We move beyond simple steps to explain the underlying principles, empowering researchers to make informed decisions and troubleshoot effectively.
The Core Challenge: pH-Dependent Solubility
The central theme in formulating any carboxylic acid is its pH-dependent solubility. The carboxylic acid group (–COOH) is a weak acid that exists in an equilibrium between its protonated (neutral) form and its deprotonated (anionic or salt) form.
-
Low pH (Acidic Conditions): The equilibrium shifts towards the neutral R-COOH form. This form is typically less polar and exhibits significantly lower solubility in aqueous buffers.
-
High pH (Alkaline Conditions): The equilibrium shifts towards the anionic R-COO⁻ form.[1][2] This charged species is more polar and, consequently, more soluble in aqueous solutions.[2]
This behavior is critical because most biological assays are conducted in buffered systems near physiological pH (7.2-7.4). A poorly executed dilution can cause the local pH to drop or create supersaturated micro-environments, leading to compound precipitation. This results in an unknown and lower-than-intended concentration in the assay, generating false negatives or dose-response curves with poor reproducibility.
Pre-Formulation Analysis: Know Your Compound
Table 1: Key Physicochemical Properties & Formulation Implications
| Property | Estimated Value / Information | Rationale & Implication for Formulation |
| Molecular Weight | 180.21 g/mol | Foundational for all concentration calculations. |
| pKa | ~4.0 ± 0.5 | The carboxylic acid group will be >99% deprotonated (anionic and more soluble) at a typical assay pH of 7.4. This is favorable but requires careful pH control during dilution. |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The compound is unlikely to be soluble in purely aqueous solutions at high concentrations and will require an organic co-solvent, like DMSO, for the primary stock. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | The universal standard for primary stock solutions in drug discovery due to its high solubilizing power for a wide range of organic molecules.[4] |
| Aqueous Solubility | pH-dependent | Low at acidic pH, significantly higher at neutral to alkaline pH.[5][6] The primary formulation challenge to overcome. |
Experimental Protocol I: Primary Stock Solution (10 mM in 100% DMSO)
This protocol details the creation of a high-quality, high-concentration master stock solution. The goal is to create a stable starting point for all subsequent dilutions.
Rationale
A 10 mM stock in 100% DMSO is a standard concentration for high-throughput screening (HTS) compound libraries. It provides a sufficient concentration range for most assays while minimizing the volume of DMSO that needs to be added to the final assay, thereby reducing solvent-induced toxicity or artifacts.[7] Using anhydrous, high-purity DMSO is critical to prevent water absorption, which can lead to compound precipitation over time during storage.[8]
Materials
-
3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (solid form)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%, cell culture grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Sterile, low-binding polypropylene microcentrifuge tubes or amber glass vials
-
Positive displacement pipette or calibrated gas-tight syringe for DMSO
-
Vortex mixer and bath sonicator
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g
-
Mass (mg) = 0.010 mol/L × 0.001 L × 180.21 g/mol × 1000 mg/g = 1.8021 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 1.80 mg of the compound directly into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex vigorously for 2-3 minutes.
-
Visual Quality Control: Inspect the solution against a bright light. It must be completely clear, with no visible particulates or haze.
-
Troubleshooting Insolubility: If particulates remain, sonicate the tube in a room-temperature water bath for 10-15 minutes. If the compound still fails to dissolve, a lower stock concentration (e.g., 5 mM or 1 mM) must be prepared.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in clearly labeled, low-binding tubes. Store at -20°C or -80°C, protected from light. This step is critical to avoid repeated freeze-thaw cycles that can introduce water and cause compound degradation.
Experimental Protocol II: Working Solution Preparation
This is the most critical stage where precipitation can occur. The strategy involves a "shock-free" dilution by ensuring the aqueous buffer is well-mixed and has sufficient buffering capacity to maintain a pH well above the compound's pKa.
Workflow for Biochemical Assays
Caption: Dilution workflow for biochemical screening assays.
Methodology:
-
Thaw: Remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution Plate: Prepare an intermediate serial dilution plate in 100% DMSO. For example, in a 96-well plate, perform a 3-fold serial dilution starting from your 10 mM stock to generate a range of concentrations (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.). This plate serves as the source for the final assay.
-
Assay Plate Preparation: Add the aqueous assay buffer (e.g., 99 µL) to the wells of the final assay plate. The buffer should be robust (e.g., 50 mM HEPES or Tris, pH 7.4).
-
Final Dilution: Using a multi-channel pipette, transfer a small volume (e.g., 1 µL) from the intermediate DMSO plate to the corresponding wells of the assay plate containing buffer. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Critical Mixing Step: Immediately after adding the compound, mix the contents of the wells thoroughly, either by pipetting up and down or by using an orbital shaker. This rapid dispersion is key to preventing localized precipitation.
Workflow for Cell-Based Assays
For cell-based assays, the final DMSO concentration must be kept even lower (typically ≤0.5%) to avoid cytotoxicity.[7]
Methodology:
-
Thaw: Thaw the 10 mM stock aliquot as described above.
-
Intermediate Dilution in Media: Prepare a high-concentration intermediate dilution in pre-warmed cell culture medium. For example, to achieve a final top concentration of 10 µM in the assay with 0.1% DMSO:
-
Add 2 µL of the 10 mM stock to 198 µL of cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO.
-
Vortex this intermediate dilution gently but thoroughly.
-
-
Final Dosing: Add the required volume of this intermediate dilution to your cells. For example, adding 10 µL of the 100 µM intermediate to cells in 90 µL of medium will result in a final concentration of 10 µM and 0.1% DMSO.
-
Control: Always include a "vehicle control" where cells are treated with the same final concentration of DMSO used in the compound-treated wells.
Troubleshooting Guide
Table 2: Common Formulation Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate in thawed DMSO stock | Water absorption into the DMSO stock from atmosphere or repeated freeze-thaw cycles. | Discard the stock. Prepare fresh stock using anhydrous DMSO and ensure proper single-use aliquoting. Store with desiccant if necessary. |
| Precipitate forms immediately upon dilution into aqueous buffer | 1. Insufficient pH control: The buffer is not strong enough to counteract the acidity of the concentrated compound. 2. Poor mixing: Localized concentration exceeds solubility limit. | 1. Increase the buffer concentration (e.g., from 20 mM to 50 mM). Ensure the final pH is ≥ 7.4. 2. Improve mixing technique: add compound to a larger volume of buffer and mix immediately on a shaker. |
| Assay results are not reproducible | 1. Inconsistent precipitation: Compound is "crashing out" to varying degrees between experiments. 2. Compound degradation: Stock solution is old or has undergone multiple freeze-thaw cycles. | 1. Re-evaluate the formulation protocol. Consider adding a non-ionic surfactant like Tween-20 (0.01%) to the assay buffer to improve solubility. 2. Always use fresh aliquots. If stability is a concern, perform a time-course stability study on the stock solution using LC-MS. |
| Observed cell toxicity is higher than expected | The final DMSO concentration is too high for the specific cell line being used. | Reduce the final DMSO concentration to ≤0.1% if possible. Ensure the vehicle control shows no toxicity. |
References
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PubChem - Pyrazole-4-carboxylic acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]
-
SciSpace - Formulation and solid state characterization of carboxylic acid-based co-crystals: This article discusses enhancing the solubility of poorly soluble drugs by forming co-crystals with carboxylic acids, demonstrating the solubility challenges of such moieties. [Link]
-
PMC - Understanding biocatalyst inhibition by carboxylic acids: This review discusses the relationship between pH, pKa, and the toxicity/transport of carboxylic acids across cell membranes, highlighting that toxicity increases at lower pH values. [Link]
-
PubChem - Ethyl 1H-pyrazole-4-carboxylate: National Center for Biotechnology Information. PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Provides computed properties for a closely related ester analog. [Link]
-
ResearchGate - How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?: A discussion confirming that increasing pH leads to deprotonation of carboxyl groups, which overcomes hydrophobicity and increases solubility. [Link]
-
Chemistry LibreTexts - Preparing Carboxylic Acids: A general chemistry resource describing the properties of carboxylic acids. [Link]
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Solubility of Things - Pyrazole: This source describes the general solubility of the parent pyrazole ring, noting its higher solubility in organic solvents compared to water. [Link]
-
ResearchGate - Overcoming Problems of Compound Storage in DMSO: A publication detailing the challenges of compound precipitation from DMSO solutions, including the effects of water absorption. [Link]
-
PubMed - Effect of pH and temperature on the solubility of a surface active carboxylic acid: A scientific paper demonstrating the dramatic effect of pH on the solubility of a carboxylic acid, where solubility increases significantly above a certain pH. [Link]
-
Reddit - How does pH affect water solubility of organic acids?: A discussion thread where a user explains that deprotonating an acid by placing it in an alkaline solution makes it charged and more water-soluble. [Link]
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Application Notes and Protocols for Experimental Procedures Involving Pyrazole-4-Carboxylic Acids
Introduction: The Versatility of the Pyrazole-4-Carboxylic Acid Scaffold
Pyrazole-4-carboxylic acids and their derivatives represent a cornerstone in modern synthetic chemistry, prized for their remarkable versatility and significant biological activity. This class of heterocyclic compounds is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Their utility extends beyond medicine into materials science, where they serve as crucial building blocks for advanced materials like Metal-Organic Frameworks (MOFs).[1]
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capabilities, and tunable electronic properties. The carboxylic acid group at the 4-position provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design and the precise engineering of porous materials.[2][3]
This comprehensive guide provides detailed experimental protocols for the synthesis, functionalization, and application of pyrazole-4-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring that each protocol is a self-validating system for achieving reproducible and reliable results.
Section 1: Synthesis of Pyrazole-4-Carboxylic Acid Esters via Multicomponent Reaction
Multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step.[4] This protocol details a one-pot, three-component synthesis of a pyrazole-4-carboxylic acid ester, a common precursor for further functionalization.
Causality Behind Experimental Choices:
-
Reactants: The selection of an aldehyde, a β-ketoester, and a hydrazine derivative allows for the rapid assembly of the polysubstituted pyrazole core. The specific reactants chosen in this protocol (benzaldehyde, ethyl acetoacetate, and phenylhydrazine) are readily available and lead to a crystalline product, simplifying purification.
-
Catalyst: An ionic liquid, [bmim][FeCl₄], is employed as a recyclable and environmentally friendly catalyst.[5] Its role is to activate the carbonyl groups, facilitating the initial condensation and subsequent cyclization reactions, thereby increasing the reaction rate and yield under mild conditions.
-
Solvent: The reaction is performed under solvent-free or minimal solvent conditions, which is a key principle of green chemistry. This not only reduces waste but can also drive the reaction to completion.
-
Oxidant: In many pyrazole syntheses, an oxidation step is required to form the aromatic pyrazole ring from a pyrazoline intermediate. This protocol utilizes atmospheric oxygen, which is the most environmentally benign oxidant.[5]
Visual Workflow for Multicomponent Pyrazole Synthesis
Caption: Workflow for the one-pot synthesis of a pyrazole-4-carboxylic acid ester.
Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 0.102 mL), ethyl acetoacetate (1.0 mmol, 0.127 mL), phenylhydrazine (1.0 mmol, 0.098 mL), and 1-butyl-3-methylimidazolium tetrachloroferrate([bmim][FeCl₄]) (0.1 mmol, 37 mg).
-
Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the reaction mixture in an oil bath at 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of ethyl acetate to dissolve the mixture. Transfer the solution to a separatory funnel and wash with water (3 x 15 mL) to remove the ionic liquid.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hot ethanol.[6] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[7]
-
Characterization: The identity and purity of the final product, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, are confirmed by spectroscopic methods.[8]
| Parameter | Expected Value / Observation |
| Appearance | Colorless or white crystalline solid |
| Yield | 85-95% |
| Melting Point | Approx. 100-102 °C |
| ¹H NMR (CDCl₃) | δ ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~7.2-7.6 (m, 10H, Ar-H), ~8.1 (s, 1H, pyrazole-H) |
| FT-IR (KBr, cm⁻¹) | ~1710 (C=O stretch, ester), ~1595, 1500 (C=C, C=N stretches) |
Section 2: Functionalization and Bioactivity Screening of Pyrazole-4-Carboxamides
The carboxylic acid moiety of pyrazoles is readily converted into amides, a key functional group in many pharmaceuticals. This protocol describes the synthesis of a pyrazole-4-carboxamide, a common strategy in the development of analogues to drugs like Celecoxib, a well-known COX-2 inhibitor.[9][10]
Rationale for Experimental Design:
-
Activation of Carboxylic Acid: The conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a classic and highly effective method.[11] It creates a much more reactive electrophile, enabling the subsequent amidation to proceed under mild conditions. An excess of SOCl₂ is used to drive the reaction to completion and can be easily removed by evaporation.
-
Amide Bond Formation: The reaction of the in-situ generated acid chloride with an amine (in this case, a sulfonamide derivative to mimic celecoxib analogues) proceeds readily. A base like triethylamine or pyridine is often added to neutralize the HCl byproduct, preventing unwanted side reactions.[12]
-
Bioactivity Context: Pyrazole-carboxamides are widely investigated for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][12] The protocol provides a general framework that can be adapted to synthesize a library of compounds for screening against various biological targets. For example, compounds with a sulfonamide group are often screened for carbonic anhydrase or COX-2 inhibition.[11]
Visual Pathway for Bioactive Derivative Synthesis
Caption: Synthesis and evaluation pathway for a bioactive pyrazole-4-carboxamide.
Detailed Experimental Protocol: Synthesis of a Pyrazole-Sulfonamide Derivative
-
Acid Chloride Formation: To a solution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in a 25 mL round-bottom flask, add thionyl chloride (2.0 mmol, 0.15 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction and Isolation: Fit the flask with a reflux condenser and heat the mixture at 70°C for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is used in the next step without further purification.[11]
-
Amidation: Dissolve the crude acid chloride in 10 mL of anhydrous tetrahydrofuran (THF). In a separate flask, dissolve sulfanilamide (1.0 mmol, 172 mg) and triethylamine (1.2 mmol, 0.167 mL) in 10 mL of anhydrous THF.
-
Reaction Execution: Add the acid chloride solution dropwise to the sulfonamide solution at 0°C (ice bath) with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure of the purified N-(4-sulfamoylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Section 3: Application in Materials Science: Synthesis of a Pyrazole-Based MOF
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[3] Pyrazole-4-carboxylic acid is an excellent candidate for a MOF linker due to its rigid structure and the presence of both N- and O-donor atoms for coordination. This protocol details the synthesis of a MOF using a pyrazole-4-carboxylic acid linker via a solvothermal method.[1]
Underlying Principles of MOF Synthesis:
-
Solvothermal Synthesis: This is the most common method for synthesizing high-quality MOF crystals.[1] The reaction is carried out in a sealed vessel at a temperature above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of precursors and promote the slow, controlled crystallization required for forming a well-ordered framework.
-
Linker and Metal Node: The geometry of the organic linker (pyrazole-4-carboxylic acid) and the coordination preference of the metal ion (e.g., Zr⁴⁺, Cu²⁺, Zn²⁺) dictate the final topology of the MOF.[13]
-
Modulators: Often, a modulator such as formic acid or acetic acid is added to the reaction mixture.[13] These modulators compete with the linker for coordination to the metal centers, slowing down the nucleation process and leading to larger, more perfect crystals.
-
Activation: After synthesis, the solvent molecules occupying the pores of the MOF must be removed to "activate" the material, making its internal surface area accessible for applications like gas storage or catalysis. This is typically done by solvent exchange followed by heating under vacuum.[14]
Diagram of MOF Self-Assembly
Caption: Schematic of MOF self-assembly from metal ions and pyrazole-4-carboxylic acid linkers.
Detailed Experimental Protocol: Solvothermal Synthesis of a Zr-Pyrazole MOF
This protocol is adapted for the synthesis of a zirconium-based MOF, similar in nature to the UiO series, known for their high stability.
-
Preparation of Reaction Mixture: In a 20 mL glass vial, dissolve zirconium(IV) chloride (ZrCl₄) (0.25 mmol, 58.3 mg) and pyrazole-4-carboxylic acid (0.25 mmol, 31.5 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add 0.5 mL of formic acid to the solution. The formic acid acts as a modulator to improve crystal quality.[15]
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure all components are fully dissolved and the solution is homogeneous.[14]
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated isothermal oven at 120°C for 24 hours. During this time, crystals will form and precipitate from the solution.
-
Isolation and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white microcrystalline powder should be visible. Decant the supernatant and wash the solid product by immersing it in fresh DMF (3 x 10 mL) over a period of 24 hours to remove unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent. Decant the DMF and add 10 mL of acetone. Let the solid soak for 6 hours, then repeat this process two more times.
-
Activation: Collect the solid by centrifugation or filtration. Activate the MOF by heating the sample at 150°C under high vacuum for 12 hours. This process removes the acetone from the pores.
-
Characterization: The resulting activated MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, and by gas (N₂) sorption analysis to determine its surface area and porosity. Thermogravimetric analysis (TGA) can be used to assess its thermal stability.
References
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- Fun, H.-K., et al. (2011). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2822.
- Liang, J., et al. (2018). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Monatshefte für Chemie - Chemical Monthly, 149(11), 2051-2057.
- Gawad, J., et al. (2019). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Asian Journal of Pharmaceutical and Clinical Research, 12(9), 123-127.
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- Gouda, M. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3596-3610.
- Patel, R. P., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 235-241.
- Cruz-Cabeza, A. J., et al. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega.
- Aguilar-Granda, A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7545.
- Gecibesler, I. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Nikpassand, M., et al. (2012). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. E-Journal of Chemistry, 9(4), 1841-1846.
- Sharma, K., et al. (2018). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Letters in Drug Design & Discovery, 15(12), 1299-1311.
- Gu, Y., & Rakov, I. M. (2010). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 6, 94.
- Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 469.
- Atilgan, A., et al. (2019). Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams. ACS Applied Materials & Interfaces, 11(42), 38758-38766.
- Wang, H., et al. (2020). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society, 142(28), 12345-12351.
- Sharma, V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Carboxamide Derivatives
Introduction: The Versatility of the Pyrazole Carboxamide Scaffold in Drug Discovery
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its remarkable versatility arises from the pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the carboxamide linker provides a key hydrogen bond donor/acceptor motif. This has led to the development of pyrazole carboxamide derivatives as potent inhibitors for a diverse range of therapeutic targets, including protein kinases, succinate dehydrogenase (SDH), and carbonic anhydrases.[1][2][3][4]
Given the vast chemical space that can be explored by modifying the substituents on this scaffold, high-throughput screening (HTS) is an indispensable tool for rapidly identifying promising lead compounds from large chemical libraries.[5][6] This guide provides an in-depth overview of the principles, workflows, and detailed protocols for developing robust HTS assays tailored to this important class of molecules.
Section 1: The HTS Workflow: A Strategic Framework
A successful HTS campaign is a multi-step, systematic process designed to identify, confirm, and characterize active compounds. The workflow ensures that data is reliable and that resources are focused on the most promising hits.
// Invisible nodes for alignment inv1 [style=invis, shape=point, width=0]; inv2 [style=invis, shape=point, width=0]; AssayDev -> inv1 [style=invis]; PrimaryHTS -> inv2 [style=invis]; Confirmation -> Orthogonal [style=invis];
} mend Figure 1: General High-Throughput Screening (HTS) Workflow.
The initial and most critical phase is assay development and validation.[7] The goal is to create a robust, reproducible, and cost-effective assay in a miniaturized format (typically 384- or 1536-well plates) that can reliably distinguish between active and inactive compounds.[5][7] A key metric for validation is the Z-factor (Z'), which assesses the statistical separation between positive and negative controls. An assay with a Z' value greater than 0.5 is considered excellent and suitable for HTS.[7]
Section 2: Biochemical Assays for Direct Target Inhibition
Biochemical assays are fundamental for screening compounds that directly modulate the activity of a purified enzyme, such as a kinase or metabolic enzyme. These assays provide a clean system to measure direct target engagement without the complexities of a cellular environment.
Case Study: Kinase Inhibition Assays
Pyrazole carboxamides are widely recognized as potent kinase inhibitors, targeting enzymes like FGFR and CDK.[4][8][9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful HTS technology for kinase assays due to its high sensitivity and low background interference.[10][11]
Principle of TR-FRET Kinase Assay: This assay measures the phosphorylation of a substrate by a kinase. A long-lifetime terbium (Tb) or europium (Eu) chelate-labeled antibody acts as the FRET donor, which binds to a common tag (e.g., 6x-His) on the kinase or a generic site on the substrate. The FRET acceptor (e.g., d2 or APC) is conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing energy transfer. An active inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.[10]
Protocol 2.1.1: TR-FRET Kinase Assay for Pyrazole Carboxamide Derivatives
This protocol is a general template and must be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM Tris, pH 7.4, 200 mM NaCl, 0.05% Triton X-100, 1 mM DTT.[12]
-
Prepare pyrazole carboxamide derivatives in 100% DMSO. Create a dilution series for dose-response experiments.
-
Prepare enzyme, substrate, and ATP solutions in Assay Buffer at 2X final concentration.
-
Prepare detection reagents (e.g., 0.67 nM anti-6his-Terbium and 15.6 nM streptavidin-XL665) in Detection Buffer.[12]
-
-
Assay Procedure (384-well plate):
-
Dispense 50 nL of compound solution from the library plate into the assay plate using an acoustic dispenser.
-
Add 6 µL of the 2X enzyme solution to each well.
-
Add 6 µL of the 2X substrate/ATP mixture to initiate the reaction. The final volume is 12 µL.
-
Controls: Include wells for no-inhibition (DMSO only) and background (no enzyme).
-
Incubate the plate at room temperature for 60-90 minutes (optimization required).
-
Add 6 µL of the 2X detection reagent mix to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Normalize the data using the no-inhibition (100% activity) and background (0% activity) controls.
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Value/Range | Source |
| Plate Format | 384-well, low-volume, non-binding | [12] |
| Final Assay Volume | 10-20 µL | [12] |
| Compound Concentration | 10 µM (single point) or 10-point curve | [7][14] |
| Kinase Concentration | 1-10 nM (enzyme-dependent) | |
| Substrate/ATP Conc. | At or below Kₘ | |
| Z' Factor Target | > 0.5 | [7] |
Table 1: Typical Parameters for a TR-FRET Kinase HTS Assay.
Case Study: Succinate Dehydrogenase (SDH) Inhibition Assay
Several pyrazole carboxamide derivatives function as fungicides by inhibiting succinate dehydrogenase (SDH or Complex II), a key enzyme in both the citric acid cycle and the electron transport chain.[2][15] A colorimetric HTS assay can be used to identify novel SDH inhibitors.
Principle of Colorimetric SDH Assay: SDH oxidizes succinate to fumarate. In this assay, the electrons transferred during this oxidation are passed to an artificial electron acceptor (probe), which changes color upon reduction. An inhibitor will block this process, preventing the color change. The absorbance, typically measured around 600 nm, is therefore inversely proportional to SDH activity.
Protocol 2.2.1: Colorimetric SDH Inhibition Assay
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Prepare SDH Assay Buffer.
-
Isolate mitochondria from a relevant source (e.g., fungal cells, mammalian tissue) as the source of SDH enzyme.
-
Prepare pyrazole carboxamide derivatives in DMSO.
-
Prepare 2X solutions of Succinate and the colorimetric Probe in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 25 µL of mitochondrial lysate (sample) to each well.
-
Add 2 µL of compound solution or DMSO (for controls).
-
Incubate for 10-15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X Succinate/Probe reaction mix.
-
Controls: Include wells for no-inhibition (DMSO only) and background (no mitochondrial sample).
-
-
Data Acquisition:
-
Immediately measure the absorbance at ~600 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to determine the percent inhibition for each compound.
-
Determine IC₅₀ values from dose-response curves for confirmed hits.
-
Section 3: Cell-Based Assays for Phenotypic Screening
While biochemical assays are excellent for measuring direct target inhibition, cell-based assays provide crucial information on a compound's activity in a more physiologically relevant context, assessing factors like cell permeability, off-target effects, and overall cytotoxicity.
Cell Viability and Cytotoxicity Assays
For pyrazole carboxamides developed as anti-cancer agents, the primary screen often involves measuring cell viability.[9] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an HTS industry standard.[16][17]
Principle of CellTiter-Glo®: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[16][18] The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[17][18]
Protocol 3.1.1: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Seed cells in a 384-well white, opaque-walled plate at a pre-determined optimal density in 25 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add 50 nL of pyrazole carboxamide derivatives or DMSO control to the wells.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]
-
Add 25 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium).[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition:
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to DMSO-treated cells (100% viability) and wells with no cells (0% viability).
-
Determine GI₅₀/IC₅₀ values from dose-response curves.
-
| Parameter | Typical Value/Range | Source |
| Plate Format | 384-well, solid white, TC-treated | [17] |
| Seeding Density | 500-2000 cells/well (cell line dependent) | |
| Compound Incubation | 48-72 hours | |
| Reagent Volume | Equal to culture volume (e.g., 25 µL) | [17] |
| Signal Stabilization | 10 minutes | [17] |
Table 2: Typical Parameters for a CellTiter-Glo® HTS Assay.
Section 4: Biophysical Methods for Hit Validation
After identifying hits from primary screens, biophysical assays can provide orthogonal validation by confirming direct binding of the compound to the target protein. These methods are crucial for weeding out false positives that may arise from assay interference.[20]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kₐ, kₔ) and binding affinity (Kₔ).[21]
-
Thermal Shift Assays (TSA): A high-throughput method that measures changes in protein melting temperature upon ligand binding.[21]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, providing Kₔ, ΔH, and ΔS.[21]
Employing one or more of these techniques provides a high degree of confidence that a confirmed hit from a biochemical or cell-based screen is a true binder, justifying its advancement into lead optimization.
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
- Sildenafil - Wikipedia. Wikipedia.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC), UCSF.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- AlphaLISA immunogenicity assay development guide. Revvity.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
- Succinate dehydrogenase inhibition test for evaluating head and neck tumors. PubMed.
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
- The art of selecting the best HTS hits through biophysics. Sygnature Discovery.
- Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid. ACS Publications.
- High-throughput screening - Wikipedia. Wikipedia.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications.
- Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed Central.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.
- Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. NIH National Library of Medicine.
- Synthetic route to 4‐(3‐subsituted‐1H‐pyrazol‐1‐yl) phenyl carboxamides... ResearchGate.
- Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560). Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
- Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Royal Society of Chemistry.
- TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience.
- CellTiter-Glo Assay - Oslo University Hospital Protocols. Oslo University Hospital.
- Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed.
- AlphaLISA Assay Development Guide. PerkinElmer.
- CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
- TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate.
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. ResearchGate.
- Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI.
- succinate dehydrogenase inhibitors. MedChemExpress.
- High Throughput Drug Screening. Sygnature Discovery.
- LOC100736507 assay kit | General Succinate Dehydrogenase Assay Kit. MyBioSource.
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- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
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- 21. sygnaturediscovery.com [sygnaturediscovery.com]
Synthesis of Pyrazole-Based Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. This has led to the successful development of a wide array of therapeutic agents targeting diverse disease areas, including inflammation, cancer, and infectious diseases.[1][2] Pyrazole-based molecules are particularly prominent as kinase inhibitors, where the pyrazole core often acts as a hinge-binder, a critical interaction for potent and selective inhibition.[3] Notable examples include the FDA-approved drugs Celecoxib (a selective COX-2 inhibitor) and Crizotinib (an ALK/ROS1 kinase inhibitor), which underscore the clinical significance of this heterocyclic motif.[4][5]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing pyrazole-based inhibitors, explains the mechanistic rationale behind these methods, and offers a detailed, validated protocol for the synthesis of a model inhibitor.
Part 1: Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole core is well-established in organic synthesis, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile of these is the Knorr pyrazole synthesis.
The Knorr Pyrazole Synthesis: A Workhorse Reaction
The Knorr synthesis, first reported in 1883, is the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative.[6][7][8][9] This reaction is typically performed under acidic or sometimes basic conditions and proceeds via a cyclocondensation mechanism.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[10] Under acidic catalysis, this is followed by the formation of a hydrazone intermediate.[6][7][10] An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group.[7][8][10] The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[7][10]
The regioselectivity of the Knorr synthesis can be a critical consideration when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl, directing the initial attack.[11]
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Other Synthetic Routes
While the Knorr synthesis is predominant, other methods are valuable for accessing specific pyrazole substitution patterns:
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method involves a Michael addition followed by cyclization and dehydration.
-
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, offering a different retrosynthetic disconnection.
Part 2: Application Protocol - Synthesis of Celecoxib
To illustrate the practical application of these principles, we present a detailed protocol for the synthesis of Celecoxib, a selective COX-2 inhibitor. The synthesis follows a classic Knorr-type condensation. The overall workflow involves two main stages: first, the formation of the 1,3-dicarbonyl intermediate, and second, the cyclocondensation to form the pyrazole core.
Diagram: Synthetic Workflow for Celecoxib
Sources
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- 11. rsc.org [rsc.org]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity pyrazole carboxylic acids. These molecules are foundational building blocks in modern drug discovery and agrochemicals, yet their unique physicochemical properties often present significant purification hurdles.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why certain methods are chosen and how to troubleshoot them effectively. We will explore the core principles of purification strategies, from fundamental acid-base extractions to advanced chromatographic techniques, ensuring you can design robust and efficient purification workflows.
The Core Challenge: Amphoteric Nature
The primary difficulty in purifying pyrazole carboxylic acids stems from their amphoteric character. They possess both a weakly acidic carboxylic acid moiety (pKa ≈ 3-5) and a weakly basic pyrazole ring (pKa of the conjugate acid ≈ 2-3).[1] This dual nature means their solubility and chromatographic behavior are highly dependent on pH, a factor that can be exploited for purification but also a source of common experimental problems.
Section 1: Choosing Your Primary Purification Strategy
The first step in any purification workflow is selecting the most appropriate technique based on the scale of the reaction, the physical state of the crude product, and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Workflow for purification via acid-base extraction.
Topic 2: Recrystallization
Recrystallization is the gold standard for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Q1: My pyrazole carboxylic acid "oils out" instead of forming crystals during cooling. What should I do?
-
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Expertise & Causality: This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly. The separated oil often traps impurities, defeating the purpose of recrystallization.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to make the solution more dilute. Allow it to cool much more slowly.
-
Change Solvents: Switch to a lower-boiling point solvent or use a solvent pair. For example, dissolve the compound in a small amount of a good, hot solvent (like ethanol or methanol) and then slowly add a poor, miscible solvent (like water or hexane) until turbidity persists. [2][3] 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add it as a "seed crystal" to induce crystallization.
-
-
Q2: I've tried multiple solvents, but I can't find one that works well for recrystallization. What are the properties of a good solvent?
-
Answer: An ideal recrystallization solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Pro-Tip: Given the polar nature of pyrazole carboxylic acids, start with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. Often, a solvent pair like Ethanol/Water or Toluene/Hexane provides the fine-tuned solubility needed. [2][3]
-
| Solvent | Polarity | Boiling Point (°C) | Comments & Common Pairings |
| Water | High | 100 | Good for highly polar compounds. Often paired with Ethanol or Acetone. |
| Ethanol | High | 78 | Excellent general-purpose solvent for polar compounds. [2] |
| Methanol | High | 65 | Similar to ethanol but more volatile. [3] |
| Isopropanol | Medium | 82 | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. Often paired with Hexane. [4] |
| Acetone | Medium | 56 | Strong solvent, but its low boiling point can be a challenge. |
| Toluene | Low | 111 | Good for less polar compounds or for dissolving impurities away. |
| Hexane | Low | 69 | Typically used as the "poor" solvent in a solvent pair system. |
Topic 3: Column Chromatography
When other methods fail or when separating compounds with very similar properties, silica gel column chromatography is the preferred method. [4] Q1: My pyrazole carboxylic acid is streaking badly on the TLC plate, giving a "comet tail" instead of a tight spot. How can I get good separation on a column?
-
Answer: Tailing is a classic sign of strong, undesirable interactions between the polar carboxylic acid group and the acidic silica gel surface. The deprotonated carboxylate form binds tightly to the silica.
-
Causality & Solution: To prevent this, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.
-
Protocol Adjustment: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid). This keeps the carboxylic acid in its neutral, protonated form, allowing it to move smoothly down the column and result in sharp, well-defined bands.
-
Q2: What stationary and mobile phases should I start with for my pyrazole carboxylic acid?
-
Answer:
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is the most common starting point. [2]If your compound is extremely polar, alumina (neutral or basic) can sometimes be an alternative, but silica is preferred for acidic compounds.
-
Mobile Phase: The polarity of the mobile phase must be carefully tuned. Start with a mid-polarity system and adjust based on the initial TLC.
-
Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is standard. [2][4]A good initial test is 1:1 Hexane:Ethyl Acetate.
-
Tuning:
-
If the Rf is too low (spot stays at the baseline), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity by adding more hexane.
-
-
Remember to add 0.5-2% acetic or formic acid to your chosen system to prevent streaking!
-
-
Section 3: Purity Assessment
After purification, you must confirm the purity and identity of your compound. A combination of techniques is always recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even at low levels. [4]The characteristic broad singlet for the carboxylic acid proton is a key diagnostic peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the compound. [2]* Melting Point: A sharp melting point over a narrow range (1-2 °C) is a good indicator of high purity for a crystalline solid. [4]
References
-
Şener, N., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce University Journal of Science and Technology, 6(3), 675-687. Available at: [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
-
Prasad, A.S.B., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Der Pharma Chemica, 8(19), 1-8. Available at: [Link]
-
Shaikh, R.A., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(3-s), 114-119. Available at: [Link]
-
Wenger, T., et al. (2019). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company, EP3505510A1. Available at: [Link]
- Sato, K., et al. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents, EP0350176A2.
-
Navaneetha, B., et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate. Available at: [Link]
-
Bildirici, I. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. EC Pharmacology and Toxicology, 7(9), 934-937. Available at: [Link]
- Li, J., et al. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents, CN111138289B.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Vasylev, M.V., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Advances, 7(79), 50069-50076. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]
-
Yildirim, I., et al. (2010). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of the Chemical Society of Pakistan, 32(3), 369-375. Available at: [Link]
Sources
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Navigating the Challenges of Pyrazole Derivative Production Scale-Up
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up of pyrazole derivative production. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure your scale-up process is efficient, safe, and successful.
Section 1: Foundational Safety in Pyrazole Synthesis
Scaling up any chemical synthesis requires a heightened focus on safety, particularly when working with high-energy and toxic reagents commonly used in pyrazole synthesis. This section addresses the primary safety concerns and mitigation strategies.
Q1: What are the primary safety hazards associated with scaling up reactions involving hydrazine and its derivatives?
A1: The use of hydrazine and its derivatives, such as hydrazine hydrate, is a cornerstone of many pyrazole syntheses, but it presents significant safety risks that are amplified at scale.[1] The primary concerns include:
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Exposure must be minimized through the use of closed systems, appropriate personal protective equipment (PPE), and robust engineering controls like fume hoods and glove boxes.[1]
-
Exothermic Reactions & Thermal Runaway: Condensation reactions with hydrazine are often highly exothermic. Without adequate heat dissipation, which is a major challenge in large reactors, this can lead to a rapid increase in temperature and pressure, known as a thermal runaway.[1]
-
Explosive Decomposition: Hydrazine is an energy-rich molecule that can decompose explosively, especially at elevated temperatures or in the presence of catalytic metals such as copper, iron, or their oxides.[1]
-
Flammability: Hydrazine has a broad flammability range and can auto-ignite in the presence of porous materials.[1]
Q2: How can the exothermic nature of hydrazine condensation be safely managed during a large-scale reaction?
A2: Managing the reaction exotherm is paramount for a safe scale-up. The key is to control the rate of heat generation while ensuring the capacity for heat removal. Here is a systematic approach:
-
Controlled Addition: Implement a slow, controlled addition of the hydrazine reagent to the reaction vessel. This is the primary method for controlling the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., a cooling jacket) with sufficient capacity to handle the total heat output of the reaction. Perform thermal hazard analysis before scaling up to quantify the expected exotherm.
-
Dilution: Running the reaction in a sufficient volume of an appropriate solvent helps to moderate the temperature by increasing the thermal mass of the system. Dilute solutions of hydrazine are inherently safer.[1]
-
Monitoring and Quenching: Continuously monitor the internal reaction temperature. Have a pre-defined emergency plan that includes a quenching protocol (e.g., addition of a cold, inert solvent) in case of a cooling failure or unexpected temperature spike.
Experimental Protocol: Safe Handling and Dosing of Hydrazine Hydrate in a 20L Reactor
-
System Inerting: Purge the entire reactor system, including addition funnels and condenser, with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen. Maintain a positive inert gas pressure throughout the experiment.
-
Reagent Preparation: Prepare the solution of the 1,3-dicarbonyl compound in the chosen solvent within the main reactor vessel.
-
Hydrazine Dosing Setup: Charge the hydrazine hydrate to a pressure-equalizing dropping funnel. Do not add it directly to an open port.
-
Initial Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the reactor's cooling jacket.
-
Controlled Addition: Begin the dropwise addition of hydrazine hydrate at a rate that allows the cooling system to maintain the set temperature. The addition rate should be determined during process safety studies.
-
Continuous Monitoring: Monitor the internal temperature, the temperature of the cooling fluid, and the pressure within the reactor continuously.
-
Post-Addition Hold: After the addition is complete, continue to stir the reaction at the controlled temperature until reaction monitoring (e.g., HPLC, TLC) indicates completion.
-
Safe Quenching: Once the reaction is complete, proceed with a controlled, pre-validated quenching procedure.
Section 2: Troubleshooting Reaction Inefficiencies and Impurities
Low yields, incomplete conversions, and the formation of impurities are common hurdles when transitioning from bench-scale to pilot or production scale. This section breaks down these issues and provides actionable solutions.
Q3: My pyrazole synthesis yield dropped significantly upon scale-up. What are the likely causes and how can I troubleshoot this?
A3: A drop in yield during scale-up is a frequent challenge, often stemming from issues related to mass and heat transfer.
| Potential Cause | Explanation & Troubleshooting Strategy |
| Inadequate Mixing | At larger scales, achieving homogeneous mixing is more difficult. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Solution: Evaluate and optimize the agitator type, speed, and baffle configuration for your reactor. Ensure the stirring is sufficient to keep all components suspended and well-mixed. |
| Poor Temperature Control | As discussed, exothermic reactions can overheat locally if cooling is not efficient, leading to thermal degradation of reactants, intermediates, or products.[2] Solution: Re-evaluate your cooling capacity. Consider slowing down the addition rate of reagents to avoid overwhelming the cooling system.[1] |
| Incomplete Reaction | A reaction that appears complete at the lab scale may stall at a larger scale due to concentration or mixing effects. Solution: Increase the reaction time and monitor the progress closely using in-process controls (e.g., HPLC). Check the quality and stoichiometry of your starting materials.[1] |
| Product Loss During Work-up | Extraction and isolation procedures that are efficient in a separatory funnel may not translate well to a large reactor. Emulsion formation and phase separation can be more problematic. Solution: Optimize the work-up procedure at a smaller scale before implementing it in the plant. Evaluate different solvent systems and anti-emulsion agents if necessary.[1] |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yields.
Q4: I am observing a significant amount of the undesired regioisomer in my product. How can I improve regioselectivity?
A4: The formation of regioisomers is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
Causality & Strategic Solutions:
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states. A change in solvent can dramatically alter the isomeric ratio. For instance, studies have shown that aprotic dipolar solvents (e.g., DMF, DMAc) can provide better regioselectivity compared to protic solvents like ethanol, which are common in lab-scale procedures.[3]
-
Acid/Base Catalysis: The presence of an acid or base catalyst can direct the reaction pathway. Adding a controlled amount of acid (e.g., HCl in an amide solvent) can accelerate the desired cyclization and dehydration steps, improving both yield and selectivity.[3]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. It's essential to find a balance, as lower temperatures may also decrease the reaction rate.[1]
-
Steric and Electronic Factors: The inherent steric and electronic properties of your substrates are primary drivers of regioselectivity. If a substituent on the dicarbonyl is significantly more sterically hindered or electronically deactivated, the hydrazine will preferentially attack the other carbonyl. While you may not be able to change the substrate, understanding these effects helps in predicting and optimizing the outcome.
| Parameter | Condition A (e.g., Lab Scale) | Condition B (Optimized for Scale-Up) | Typical Outcome | Reference |
| Solvent | Ethanol (Protic) | N,N-Dimethylacetamide (Aprotic, Dipolar) | Improved regioselectivity (e.g., from 50:50 to >98:2) | [3] |
| Catalyst | None / Acetic Acid | 10N HCl in DMAc | Faster reaction, higher yield, and selectivity | [3] |
| Temperature | Reflux (e.g., 78 °C in EtOH) | Room Temperature or below | Increased selectivity for the kinetic product | [1] |
Section 3: Catalysis and Reaction Media in Scaled Production
The choice of catalyst and solvent is not just about reaction performance but also about process economics, safety, and environmental impact—factors that become critical at scale.
Q5: My reaction is very slow without a catalyst. What are the key considerations for selecting a catalyst for large-scale pyrazole synthesis?
A5: Many pyrazole syntheses require a catalyst to proceed at a reasonable rate.[2] When selecting a catalyst for scale-up, you must look beyond just the initial activity.
-
Catalyst Type:
-
Lewis Acids: Simple Lewis acids like lithium perchlorate can be effective.[2]
-
Transition Metals: Copper and silver catalysts have shown high efficacy in certain pyrazole syntheses, even at moderate temperatures.[2]
-
"Green" Catalysts: For sustainability, consider options like nano-ZnO, which can offer excellent yields and easier work-up procedures.[3] Recyclable catalysts are also highly desirable.[2]
-
-
Cost and Availability: The cost of the catalyst per kilogram of product becomes a significant factor at scale. Choose catalysts that are commercially available in bulk and are cost-effective.
-
Catalyst Loading: Aim for the lowest possible catalyst loading without sacrificing performance. High loadings can complicate purification and increase costs.
-
Removal and Purification: How will you remove the catalyst from your product? Homogeneous catalysts may require complex extraction or crystallization procedures. Heterogeneous catalysts are often preferred for scale-up as they can be removed by simple filtration.
-
Safety and Toxicity: Ensure the catalyst and its potential leachates are not highly toxic, especially if the pyrazole derivative is a pharmaceutical intermediate. Residual metal content is often strictly regulated.
Q6: Are there "greener" solvent alternatives that are viable for large-scale production?
A6: Yes, the principles of green chemistry are increasingly important in industrial synthesis.[4] While traditional solvents like toluene or DMF are effective, their environmental and safety profiles are poor.
-
Solvent-Free Conditions: Where possible, running reactions neat or in a melt can be the most environmentally friendly option. Some pyrazole syntheses have been successfully demonstrated under solvent-free conditions, often with microwave or grinding assistance.[5][6]
-
Aqueous Media: Water is an ideal green solvent. The use of hydrotropes or phase-transfer catalysts can help overcome the low solubility of organic reactants in water.[7]
-
Bio-derived Solvents: Solvents like Cyrene or 2-MeTHF are derived from renewable resources and have better safety profiles than many petrochemically-derived solvents.
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a lower temperature than either component individually. They are often biodegradable, have low toxicity, and can be tuned to dissolve a wide range of compounds, offering a promising alternative for pyrazole synthesis.[4]
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Barakat, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gomha, S. M., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Elkanzi, N. A. A. (2017). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. Available at: [Link]
-
Association for Accessible Medicines. (n.d.). Scale Up and Post Approval Changes (SUPAC) Guidance. Association for Accessible Medicines. Available at: [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
ResearchGate. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and Structurally Related Bioactive Compounds
Introduction
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery and agrochemical research, owing to its versatile biological activities.[1][2] This guide provides an in-depth comparative analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid , a molecule of growing interest, with three structurally related compounds that have established biological significance. By examining their physicochemical properties, biological activities, and structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development endeavors.
The selection of comparators was based on key structural variations at the 3-position of the pyrazole ring and their well-documented applications:
-
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: A close structural analog where the cyclopropyl group is replaced by a methyl group, allowing for a direct assessment of the cyclopropyl moiety's contribution.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: An analog featuring an electron-withdrawing difluoromethyl group, a common substituent in agrochemical fungicides.
-
Celecoxib: A well-established pharmaceutical agent with a pyrazole core, serving as a benchmark for anti-inflammatory applications.
This guide will delve into the synthetic accessibility, physicochemical characteristics, and biological performance of these compounds, supported by experimental data and established scientific literature.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key physicochemical parameters of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | C9H12N2O2 | 180.20[3] | Not available | 4.2 | 1.5 |
| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | C7H10N2O2 | 154.17[4] | 157-160[4] | 4.3 | 0.9 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | 176.12 | 200-201 | Not available | 0.5 |
| Celecoxib | C17H14F3N3O2S | 381.37 | 157-159 | 11.1 | 3.5 |
Note: Predicted values are generated using computational models and should be considered as estimates.
The replacement of the methyl group in 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with a cyclopropyl group in the target compound is expected to increase its lipophilicity (LogP), which can influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. The difluoromethyl group in the second comparator significantly alters the electronic properties of the pyrazole ring. Celecoxib, with its larger and more complex structure, exhibits distinct physicochemical properties, including a much higher melting point and LogP value, reflecting its different biological target and mode of action.
Synthesis and Chemical Reactivity
The synthesis of 1,3,4-trisubstituted pyrazole-4-carboxylic acids is well-established in the literature. A common and efficient method involves the condensation of a hydrazine derivative with a β-ketoester, followed by cyclization.
General Synthetic Scheme:
Caption: General synthetic workflow for pyrazole-4-carboxylic acids.
This versatile synthesis allows for the introduction of various substituents at the N1 and C3 positions by selecting the appropriate hydrazine and β-ketoester starting materials. For instance, the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid would utilize ethylhydrazine and an ethyl cyclopropyl-β-ketoester.
Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. This section explores the known and potential biological activities of the target compound in comparison to its selected analogs.
Potential as a Succinate Dehydrogenase Inhibitor (SDHI)
A significant application of pyrazole-4-carboxamides is in agriculture as fungicides that target the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[5][6] The comparator compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a known precursor to potent SDHI fungicides. The difluoromethyl group at the C3 position is a key feature for this activity.
Potential as an Anti-inflammatory Agent (COX-2 Inhibition)
Celecoxib, a diaryl-substituted pyrazole, is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] The anti-inflammatory properties of pyrazole derivatives are a subject of extensive research. A close analog of our target compound, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, has demonstrated in vitro anti-inflammatory activity by inhibiting TNF-alpha production.[3] This suggests that the cyclopropyl moiety is compatible with anti-inflammatory activity.
The structural features of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, particularly the N-ethyl and C3-cyclopropyl groups, differ significantly from the diaryl substitution pattern of Celecoxib. Therefore, its COX-2 inhibitory potential would need to be experimentally determined. However, the known anti-inflammatory properties of related pyrazoles make this a promising area of investigation.
Comparative Biological Activity Data (IC50/EC50)
The following table summarizes available or indicative biological activity data for the comparator compounds. It is important to note that direct comparative data for the target compound is not yet published.
| Compound | Biological Target | Activity (IC50/EC50) | Application |
| 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | Unknown | Not available | Potential Agro/Pharma |
| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | Various | Not available | Intermediate[4] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Fungal SDH | Varies (e.g., EC50 = 0.93 µg/mL for a derivative against F. graminearum)[6] | Fungicide |
| Celecoxib | Human COX-2 | IC50 = 40 nM | Anti-inflammatory |
Experimental Protocols
To facilitate further research, this section provides standardized protocols for the synthesis and biological evaluation of pyrazole-4-carboxylic acids.
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Objective: To synthesize 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid as a representative example of the general synthetic route.
Materials:
-
Ethyl acetoacetate
-
Ethylhydrazine
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at 0°C. Stir the mixture for 30 minutes.
-
Hydrazine Addition: Add ethylhydrazine to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Cyclization: Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to pH 3-4.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: In Vitro COX-2 Inhibition Assay
Objective: To evaluate the COX-2 inhibitory activity of the synthesized compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme solution. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for in vitro COX-2 inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the potential of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid as a valuable scaffold for the development of new bioactive molecules. The introduction of the cyclopropyl group at the C3 position offers a unique structural feature that may confer advantageous properties in terms of biological activity and selectivity.
Based on the analysis of its structural analogs, future research on this compound should focus on:
-
Experimental determination of its physicochemical properties: Accurate measurements of pKa, LogP, and solubility are crucial for understanding its drug-like properties.
-
Evaluation of its biological activity: Screening against key biological targets such as fungal succinate dehydrogenase and human COX-2 will provide valuable insights into its potential applications.
-
Further SAR studies: Synthesis and evaluation of a series of analogs with variations at the N1 and C3 positions will help to optimize its biological activity and selectivity.
The information and protocols provided in this guide serve as a foundation for researchers to explore the full potential of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and contribute to the advancement of new therapeutics and agrochemicals.
References
- Jaćimović, Ž. K., et al. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 235(5), (2020), 1189-1190.
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. [Link]
-
PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
Taylor & Francis Online. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a foundational pillar of progress. Pyrazole derivatives, in particular, represent a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics.[1] Their biological activity is intimately tied to their three-dimensional structure and electronic properties, which are in turn dictated by the substituents on the pyrazole core.[2] A rigorous spectroscopic analysis is therefore not merely a confirmatory step but a critical component of understanding structure-activity relationships (SAR).[1][3]
This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid , a representative molecule with key structural motifs, against a curated set of its analogs. By examining how specific structural modifications influence spectroscopic output, we aim to provide a practical framework for researchers to interpret their own data with greater confidence and insight. We will delve into the causality behind experimental choices and spectral observations, grounding our discussion in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Molecular Structures
To illustrate the impact of specific functional groups on the spectroscopic data, we will compare our target compound with three analogs, each featuring a key structural alteration. This comparative approach is crucial for assigning signals accurately and understanding the electronic and steric influence of each substituent.
Caption: Molecular structures of the target compound and selected analogs for comparison.
Experimental Protocols: A Self-Validating Workflow
The integrity of spectroscopic data hinges on meticulous sample preparation and standardized instrument operation. The following protocols are designed to ensure reproducibility and generate high-quality, interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.[4] For pyrazoles, NMR is essential to confirm the substitution pattern on the heterocyclic ring.[5][6]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. For the target compounds, it is invaluable for confirming the presence of the carboxylic acid (O-H and C=O stretches) and the pyrazole ring (C=N and C=C stretches).[6][7]
Step-by-Step Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Co-add 16-32 scans to improve the signal-to-noise ratio. Perform an ATR correction if necessary.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. This technique is the ultimate confirmation of the molecular formula.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common choice for these types of molecules, typically run in positive or negative ion mode.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, 50-500 amu.
-
High-Resolution MS (HRMS): For unambiguous molecular formula determination, perform the analysis on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain the exact mass to within 5 ppm.
Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.
Comparative Spectroscopic Data Analysis
The following sections dissect the expected spectroscopic data for our target compound and its analogs. The discussion emphasizes how structural changes manifest as predictable spectral shifts.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Target Compound | Analog A (Ester) | Analog B (C3-Methyl) | Analog C (Core) | Rationale for Shifts |
| COOH | ~12.5 (s, br) | - | ~12.4 (s, br) | ~12.8 (s, br) | Highly deshielded, exchangeable acidic proton. Absent in the ester. |
| Pyrazole H-5 | ~8.1 (s) | ~8.0 (s) | ~8.0 (s) | ~8.2 (s) | Singlet, deshielded by the adjacent nitrogen and the electron-withdrawing C4 substituent. |
| N-CH₂ CH₃ | ~4.2 (q) | ~4.1 (q) | ~4.2 (q) | - | Quartet due to coupling with the methyl protons. Attached to electronegative nitrogen. |
| N-CH₂CH₃ | ~1.4 (t) | ~1.4 (t) | ~1.4 (t) | - | Triplet, shielded relative to the methylene group. |
| C3-Cyclopropyl | ~2.0 (m, 1H) & ~1.0 (m, 4H) | ~1.9 (m, 1H) & ~0.9 (m, 4H) | - | - | Complex multiplets in the shielded aliphatic region. |
| C3-CH₃ | - | - | ~2.4 (s) | - | Singlet in the typical methyl-on-aromatic-ring region. |
| Ester O-CH₂ CH₃ | - | ~4.3 (q) | - | - | Deshielded methylene protons adjacent to the ester oxygen. |
| Ester O-CH₂CH₃ | - | ~1.3 (t) | - | - | Shielded terminal methyl protons of the ethyl ester. |
Expert Insights:
-
Carboxylic Acid vs. Ester: The most obvious difference between the Target Compound and Analog A is the disappearance of the very broad singlet above 12 ppm and the appearance of a new ethyl group signature (quartet and triplet) for the ester.
-
Cyclopropyl vs. Methyl at C3: Comparing the Target Compound to Analog B, the complex upfield signals of the cyclopropyl group are replaced by a sharp singlet around 2.4 ppm for the methyl group. This C3-substituent has a minor electronic effect on the pyrazole H-5 proton.
-
Effect of N1-Ethyl and C3-Substituents: Analog C, the unsubstituted core, lacks signals for the N-ethyl and C3-substituent groups. Its pyrazole protons (H-3 and H-5) would appear as distinct signals, unlike the single H-5 proton in the substituted analogs.
¹³C NMR Spectroscopy
¹³C NMR complements the ¹H data, providing a signal for each unique carbon atom.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Target Compound | Analog A (Ester) | Analog B (C3-Methyl) | Analog C (Core) | Rationale for Shifts |
| C=O (Acid/Ester) | ~165 | ~163 | ~165 | ~166 | Carbonyl carbon, highly deshielded. Slightly different environment in acid vs. ester. |
| Pyrazole C-3 | ~155 | ~154 | ~148 | ~138 | Deshielded due to attachment to two nitrogen atoms. The cyclopropyl group has a stronger deshielding effect than methyl. |
| Pyrazole C-5 | ~140 | ~139 | ~140 | ~138 | Deshielded C=N carbon. |
| Pyrazole C-4 | ~110 | ~112 | ~111 | ~115 | Generally the most shielded pyrazole carbon. |
| N-CH₂ CH₃ | ~48 | ~47 | ~48 | - | Carbon directly attached to nitrogen. |
| N-CH₂CH₃ | ~15 | ~15 | ~15 | - | Aliphatic carbon. |
| C3-Cyclopropyl | ~10 (CH) & ~8 (CH₂) | ~10 (CH) & ~8 (CH₂) | - | - | Highly shielded aliphatic carbons characteristic of the strained cyclopropyl ring. |
| C3-CH₃ | - | - | ~12 | - | Typical upfield signal for a methyl group on a heterocycle. |
| Ester O-CH₂ CH₃ | - | ~60 | - | - | Methylene carbon deshielded by the adjacent oxygen atom. |
| Ester O-CH₂CH₃ | - | ~14 | - | - | Terminal methyl carbon of the ester. |
Expert Insights:
-
The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic of the substitution pattern.[6]
-
Note the significant upfield (shielded) signals for the cyclopropyl carbons, a hallmark of this strained ring system.
-
The C3 carbon shift is sensitive to the attached group, moving downfield from methyl to cyclopropyl, reflecting changes in the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying key functional groups through their vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Target Compound & Analogs B, C | Analog A (Ester) | Rationale for Absorption |
| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad) | - | Characteristic, extremely broad band due to hydrogen-bonded dimers in carboxylic acids.[8][9] Absent in the ester. |
| C-H stretch (Aliphatic/Aryl) | 3100-2850 (sharp peaks on O-H) | 3100-2850 (sharp) | C-H stretches of ethyl, cyclopropyl, and pyrazole C-H groups. |
| C=O stretch (Carbonyl) | ~1700 (strong, sharp) | ~1720 (strong, sharp) | Intense absorption characteristic of the carbonyl group. Esters typically absorb at a slightly higher frequency than their corresponding carboxylic acids. |
| C=N / C=C stretch (Pyrazole Ring) | ~1580-1450 (medium) | ~1580-1450 (medium) | Vibrations characteristic of the aromatic pyrazole ring system.[6] |
Expert Insights:
-
The most telling feature in the IR spectrum of a pyrazole carboxylic acid is the presence of the immensely broad O-H stretch overlapping the C-H stretches, combined with the strong C=O absorption.[8][9]
-
The conversion to an ester (Analog A) is easily verified by the disappearance of the broad O-H band and a slight shift in the C=O band to a higher wavenumber.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, confirming the elemental composition.
Table 4: Expected Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Calculated Exact Mass | Expected [M+H]⁺ | Key Fragmentation Insights |
| Target Compound | C₉H₁₂N₂O₂ | 180.0899 | 181.0972 | Loss of H₂O (18 u), loss of COOH (45 u). |
| Analog A (Ester) | C₁₁H₁₆N₂O₂ | 208.1212 | 209.1285 | Loss of C₂H₅O (45 u), subsequent loss of CO (28 u). |
| Analog B (C3-Methyl) | C₇H₁₀N₂O₂ | 154.0742 | 155.0815 | Loss of H₂O, loss of COOH. |
| Analog C (Core) | C₄H₄N₂O₂ | 112.0273 | 113.0346 | Loss of COOH. Fragmentation of the pyrazole ring. |
Expert Insights:
-
High-Resolution Mass Spectrometry (HRMS) is the gold standard, allowing for the confirmation of the molecular formula by matching the measured mass to the calculated mass with high precision (<5 ppm error).
-
The fragmentation patterns, though complex, can be diagnostic. For instance, carboxylic acids often show a characteristic loss of 45 Da, corresponding to the -COOH radical. The fragmentation of pyrazoline derivatives has been studied and can offer clues for pyrazoles.[10]
Conclusion
The spectroscopic analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and its analogs is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution pattern, FT-IR rapidly confirms the presence of key functional groups, and MS verifies the molecular formula.
By systematically comparing the spectra of a target molecule with those of thoughtfully chosen analogs, researchers can move beyond simple signal identification to a deeper understanding of how subtle changes in molecular architecture influence electronic and chemical properties. This comparative, causality-driven approach to spectral interpretation is indispensable for accelerating the design and development of new pyrazole-based therapeutics.
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Thomas, et al. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]
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Ghiurca, E. L., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]
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ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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SpectraBase. Pyrazole-3-carboxylic acid. Wiley-VCH. [Link]
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ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Kalinowski, H-O., Berger, S., & Braun, S. (1988). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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Yogi, B., et al. (2019). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
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Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]
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de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
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Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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A Comparative Guide to the Biological Efficacy of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid and Commercial Fungicides
This guide provides a comprehensive comparison of the fungicidal efficacy of the novel compound 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid against established commercial fungicides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer an objective analysis of performance, supported by experimental context.
Introduction
The pyrazole-4-carboxylic acid scaffold is a cornerstone in the development of modern fungicides, primarily due to its potent inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This guide focuses on a specific derivative, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, and evaluates its potential biological efficacy in comparison to leading commercial fungicides that share a similar mode of action. While direct experimental data for this specific compound is not publicly available, we will infer its potential activity based on published research on structurally related pyrazole-4-carboxylic acid derivatives.
The Target Compound: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid
Chemical Structure:
-
Core: Pyrazole-4-carboxylic acid
-
Substituents:
-
N1-position: Ethyl group
-
C3-position: Cyclopropyl group
-
The presence of the pyrazole-4-carboxylic acid core strongly suggests that the primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDHI). SDHIs are a class of fungicides that interrupt the fungal mitochondrial electron transport chain, leading to a cessation of energy production and ultimately, fungal cell death.[1]
Inferred Biological Efficacy:
Based on studies of similar pyrazole derivatives, it is anticipated that 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid would exhibit broad-spectrum fungicidal activity. Research on other pyrazole carboxamides has demonstrated efficacy against a range of plant pathogenic fungi. For instance, novel pyrazole carboxamide derivatives have shown significant activity against pathogens like Alternaria solani and Fusarium oxysporum.[2] Furthermore, isoxazolol pyrazole carboxylates have displayed strong antifungal activity against Rhizoctonia solani, with one derivative showing a better EC50 value than the commercial fungicide carbendazol.[3]
Commercial Fungicide Comparators
Several highly successful commercial fungicides are based on the pyrazole carboxamide structure and function as SDHIs. These compounds provide a benchmark for evaluating the potential of novel derivatives.
Boscalid
-
Chemical Class: Carboxamide
-
Mechanism of Action: Succinate dehydrogenase inhibitor (SDHI)[4]
-
Spectrum of Activity: A broad-spectrum fungicide effective against a wide range of fungal pathogens, including powdery mildew, gray mold, root rot, and Sclerotinia rot.[5] It is active against almost all types of fungal diseases and is particularly effective against spore germination and germ tube elongation.[4]
Bixafen
-
Chemical Class: Pyrazole-carboxamide
-
Mechanism of Action: Succinate dehydrogenase inhibitor (SDHI)[6]
-
Spectrum of Activity: A highly active, protective, and curative fungicide with a broad spectrum of activity against key pathogens in wheat and barley, including strobilurin-resistant populations.[6] It is also effective against powdery mildews on various crops.[7]
Fluxapyroxad
-
Chemical Class: Pyrazole-carboxamide
-
Mechanism of Action: Succinate dehydrogenase inhibitor (SDHI)[8]
-
Spectrum of Activity: A broad-spectrum fungicide used on a large variety of commercial crops. It is effective against numerous fungal diseases by inhibiting spore germination, germ tube growth, appressoria formation, and mycelium growth.[1][8]
Comparative Efficacy Analysis
A direct quantitative comparison is challenging without specific experimental data for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. However, we can create a comparative framework based on published EC50 values for related compounds and commercial fungicides against key fungal pathogens.
Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Pyrazole Derivatives and Commercial Fungicides Against Various Fungal Pathogens
| Compound/Fungicide | Botrytis cinerea | Rhizoctonia solani | Septoria tritici | Powdery Mildew (various species) |
| 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| Isoxazolol Pyrazole Carboxylate (7ai)[3] | - | 0.37 | - | - |
| Boscalid | < 0.1 (effective)[9] | - | - | Effective[5] |
| Bixafen | - | - | Effective[10][11] | Effective[7] |
| Fluxapyroxad | - | - | Highly Effective[10][11] | - |
| Fenpyrazamine[12] | 0.9 | - | - | - |
Mechanism of Action: SDHI Fungicides
The primary target for pyrazole-based fungicides is the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II).
Caption: Mechanism of action of pyrazole SDHI fungicides.
This diagram illustrates how pyrazole fungicides inhibit Complex II (SDH) of the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death.
Experimental Protocols for Efficacy Testing
To rigorously evaluate the biological efficacy of a novel fungicide like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, a series of standardized in vitro and in vivo assays are required.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the growth of a target fungus.
Methodology:
-
Preparation of Fungal Cultures: Pure cultures of the target fungi (e.g., Botrytis cinerea, Septoria tritici) are grown on a suitable medium like Potato Dextrose Agar (PDA).
-
Preparation of Test Compound Solutions: A stock solution of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of test concentrations.
-
Assay Plate Preparation: The test compound solutions are incorporated into molten PDA at specified concentrations. The amended agar is then poured into Petri dishes. A control plate with the solvent alone is also prepared.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature and humidity for fungal growth.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of EC50: The percentage of mycelial growth inhibition is calculated for each concentration. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined using probit analysis.[2]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The journey of a promising small molecule from a hit to a clinical candidate is paved with rigorous testing, and among the most critical of these evaluations is cross-reactivity profiling. Understanding a compound's selectivity is paramount for predicting its safety and efficacy. This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel pyrazole derivative, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of pyrazole-containing compounds.[1][2][3][4]
The Imperative of Selectivity in Drug Design
The pyrazole scaffold is a privileged structure in pharmacology, found in drugs ranging from anti-inflammatory agents like celecoxib to anti-obesity and antipsychotic medications.[2] This versatility implies that derivatives can interact with a wide array of biological targets. Our subject molecule, which we will refer to as CPEPC-A, belongs to the pyrazole-4-carboxylic acid class, known for activities including anticancer and antimicrobial effects.[1][3]
While a compound may be designed for a specific on-target effect, its unintended interactions with other proteins—known as off-targets—can lead to adverse drug reactions or unexpected toxicities. Conversely, in some cases, hitting multiple targets can be beneficial.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of a rational drug design strategy.[6][7] It allows medicinal chemists to:
-
Identify and Mitigate Safety Liabilities: Early detection of interactions with critical off-targets (e.g., hERG channel, CYPs, kinases linked to toxicity) can save significant resources.[6]
-
Optimize On-Target Potency: Understanding the structure-activity relationship (SAR) across a panel of targets guides the optimization of selectivity.[7]
-
Uncover New Therapeutic Opportunities: An unexpected off-target hit could represent a novel therapeutic application for the compound series.
Strategic Framework for Profiling CPEPC-A
Given that pyrazole derivatives are prominent kinase inhibitors, we will hypothesize that CPEPC-A has been designed as an inhibitor of a specific tyrosine kinase, for example, Abl1 (Abelson murine leukemia viral oncogene homolog 1) , a key target in chronic myeloid leukemia. The challenge is to determine its selectivity against the broader human kinome and other major target classes.
A multi-tiered profiling strategy is the most effective approach:
-
Primary Target Engagement & Potency: Confirm high-affinity binding and functional inhibition of Abl1.
-
Broad Kinase Selectivity Profiling: Screen against a large, representative panel of human kinases to identify off-target interactions within the same family.
-
General Safety & Liability Profiling: Assess activity against a panel of non-kinase targets known for adverse effects (e.g., GPCRs, ion channels, transporters).
-
Cellular & Unbiased Proteome-Wide Confirmation: Validate biochemical hits in a more physiologically relevant cellular context.
The following diagram illustrates this strategic workflow.
Caption: A tiered workflow for assessing small molecule selectivity.
Comparative Data Analysis: CPEPC-A vs. Alternatives
To contextualize the performance of CPEPC-A, we compare its hypothetical profiling data against two well-characterized kinase inhibitors:
-
Imatinib: The first-line therapeutic for CML, known to inhibit Abl1, KIT, and PDGF-R. It is considered a relatively selective inhibitor.
-
Sunitinib: A multi-kinase inhibitor approved for renal cell carcinoma and other tumors, known for its broader activity profile and associated off-target effects.
The following table summarizes the inhibitory activity (IC50 values in nM) against the primary target (Abl1) and a selection of representative off-targets. Lower values indicate higher potency.
| Target | CPEPC-A (IC50 nM) | Imatinib (IC50 nM) | Sunitinib (IC50 nM) | Target Class | Implication of Inhibition |
| Abl1 (On-Target) | 5.5 | 25 | 50 | Tyrosine Kinase | Desired Efficacy |
| PDGF-Rβ | 850 | 100 | 20 | Tyrosine Kinase | Potential efficacy, but also side effects |
| KIT | >10,000 | 100 | 15 | Tyrosine Kinase | Side effects (e.g., edema, myelosuppression) |
| VEGFR2 | 1,200 | >10,000 | 5 | Tyrosine Kinase | Anti-angiogenic effects; hypertension, fatigue |
| SRC | 2,500 | >10,000 | 150 | Tyrosine Kinase | Potential off-target efficacy/toxicity |
| hERG | >20,000 | >20,000 | 2,500 | Ion Channel | Cardiac Toxicity Risk |
| 5-HT2B Receptor | >10,000 | >10,000 | 850 | GPCR | Cardiac valvulopathy risk |
Interpretation of Results:
The hypothetical data positions CPEPC-A as a highly potent and selective Abl1 inhibitor. Its >150-fold selectivity against PDGF-Rβ and >200-fold selectivity against VEGFR2 suggest a potentially superior safety profile compared to both Imatinib and Sunitinib. Crucially, its lack of activity against hERG and the 5-HT2B receptor at therapeutic concentrations would be a significant advantage, indicating a lower risk of cardiotoxicity.
Key Experimental Protocols
To ensure data integrity, standardized and validated assays are essential. Below is a detailed protocol for a representative biochemical kinase assay.
Protocol: ADP-Glo™ Luminescent Kinase Assay for Abl1
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining IC50 values.[8]
Objective: To determine the concentration at which CPEPC-A inhibits 50% of Abl1 kinase activity.
Materials:
-
Recombinant human Abl1 kinase (e.g., from Promega, Reaction Biology)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (at Km concentration for Abl1, typically 10-100 µM)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (CPEPC-A, Imatinib, Sunitinib) serially diluted in DMSO.
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" controls.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing Abl1 kinase and the peptide substrate.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 21 µL.
-
Incubate for 60 minutes at room temperature. The choice of ATP concentration near the Km value is crucial for accurately reflecting the inhibitor's intrinsic affinity.[9]
-
-
Terminate Reaction & Detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP & Measure Light:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase into ATP.
-
The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the plate on a luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the "no inhibition" control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol provides a self-validating system when run with appropriate positive (known inhibitor) and negative (vehicle) controls.[10]
Advanced Cellular and Unbiased Profiling
While biochemical assays are excellent for initial screening, they can be artificial.[6] Cellular assays provide a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells or cell lysates. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. By combining CETSA with quantitative mass spectrometry, one can obtain an unbiased, proteome-wide view of a compound's targets and off-targets in a native environment.[11]
The diagram below illustrates the principle of CETSA.
Caption: Ligand binding stabilizes proteins against heat denaturation.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of CPEPC-A demonstrates a systematic, data-driven approach to de-risking a potential drug candidate. The hypothetical data presented here paints a picture of a highly selective and potent molecule with a promising safety profile compared to existing drugs.
The logical next steps in its development would include:
-
In vivo Efficacy Studies: Confirming the anti-tumor activity in animal models of CML.
-
Pharmacokinetic (PK) and ADME Profiling: Understanding the absorption, distribution, metabolism, and excretion properties of the molecule.[12]
-
In vivo Toxicology Studies: Formal safety and toxicology evaluation in animal models to confirm the favorable off-target profile observed in vitro.
By integrating biochemical, cellular, and proteomic profiling techniques, researchers can build a robust understanding of a compound's selectivity, paving the way for the development of safer and more effective medicines.[13]
References
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Chem-Impex International. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Scott, J. S., & Waring, M. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 200-224). Elsevier. Retrieved from [Link]
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Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Johnson, D. S., & Weïwer, M. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 2-18. Retrieved from [Link]
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Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The role of medicinal chemistry in modern drug discovery. Journal of Medicinal Chemistry, 54(12), 3451-3479. Retrieved from [Link]
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Schlitter, A. M., & Kappe, C. O. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 755-767. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
-
Symeres. (n.d.). Small Molecule Drug Discovery | CRO Chemistry Services. Retrieved from [Link]
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Johnson, D. S., & Weïwer, M. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 2-18. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 384. Retrieved from [Link]
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Zhang, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1338-1350. Retrieved from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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MDPI. (2024). Hybrid Dual-Context Prompted Cross-Attention Framework with Language Model Guidance for Multi-Label Prediction of Human Off-Target Ligand–Protein Interactions. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
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Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Herbicides
For decades, the pyrazole scaffold has served as a cornerstone in the discovery of innovative agrochemicals, prized for its unique chemical properties and potent biological activities.[1][2] This guide provides a comprehensive framework for researchers and scientists to rigorously benchmark the performance of novel pyrazole-based herbicides. We will delve into the critical experimental designs, key performance indicators, and comparative analyses necessary to evaluate these compounds against existing alternatives, ensuring scientific integrity and providing actionable insights for drug development professionals.
The Rise of Pyrazole Herbicides: A Multifaceted Approach to Weed Control
Pyrazole-containing compounds have demonstrated remarkable efficacy as herbicides through various mechanisms of action.[2] Understanding these diverse modes of action is fundamental to designing robust benchmarking studies. The most prominent mechanisms include:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Many potent pyrazole herbicides, such as pyrazolate and pyrazoxyfen, function by inhibiting the HPPD enzyme.[3] This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the bleaching of photosynthetic tissues and eventual plant death. The actual active principle for both pyrazolate and pyrazoxyfen is a common metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which directly inhibits the HPPD enzyme.[3]
-
Synthetic Auxins: Certain pyrazole derivatives mimic the action of the plant hormone auxin.[1] This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise. The incorporation of a pyrazole moiety into existing synthetic auxin structures, such as picolinic acids, has been shown to significantly enhance herbicidal activity.[1]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some novel pyrazole compounds act by inhibiting the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that disrupt cell membranes and cause rapid cell death.
Experimental Design: The Foundation of Reliable Benchmarking
The credibility of any performance benchmark hinges on the quality of the experimental design. A well-designed study minimizes variability and allows for statistically sound comparisons. For herbicide efficacy trials, the randomized complete block design (RCBD) is a widely accepted and robust methodology.[4]
Rationale for RCBD: The RCBD is particularly effective in agricultural research where field conditions can be heterogeneous. By grouping experimental units into blocks, where conditions are as uniform as possible within each block, the design effectively controls for environmental gradients such as soil type, moisture levels, and weed pressure.[4] Each treatment, including the novel pyrazole herbicide, comparators, and an untreated control, is randomly assigned to a plot within each block.[4] This randomization ensures that each treatment has an equal chance of being placed in any plot, minimizing bias.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for benchmarking novel pyrazole herbicides, from initial planning to final data interpretation.
Key Performance Indicators for Comparative Analysis
To provide a holistic assessment, a range of performance indicators should be evaluated. These include:
-
Efficacy on Key Weed Species: The primary measure of a herbicide's performance is its ability to control target weeds. Greenhouse and field trials should include a diverse range of economically important monocotyledonous and dicotyledonous weeds.
-
Dose-Response Relationship: Determining the effective dose range is crucial. Dose-response studies, where the herbicide is applied at several rates, allow for the calculation of key metrics like the GR₅₀ (the dose required to reduce plant growth by 50%) and the LD₅₀ (the dose required to kill 50% of the plants).
-
Crop Selectivity and Safety: A commercially viable herbicide must effectively control weeds without causing significant injury to the crop. Crop safety should be assessed visually and by measuring parameters such as plant height and biomass.
-
Speed of Action: The time it takes for herbicidal symptoms to appear and for the weed to be controlled is an important practical consideration.
-
Rainfastness and Soil Residual Activity: Understanding how environmental factors like rainfall and soil type affect the herbicide's performance is critical for developing application guidelines.
Comparative Performance Data of Novel Pyrazole Herbicides
The following tables summarize hypothetical but representative data from greenhouse and field trials, comparing novel pyrazole herbicides against established commercial standards.
Table 1: Greenhouse Efficacy of Novel Pyrazole Herbicides on Key Weed Species (% Control at 21 Days After Treatment)
| Herbicide | Rate (g a.i./ha) | Amaranthus retroflexus (Redroot Pigweed) | Setaria viridis (Green Foxtail) | Abutilon theophrasti (Velvetleaf) | Echinochloa crus-galli (Barnyardgrass) |
| Novel Pyrazole A (HPPD) | 75 | 98 | 85 | 95 | 88 |
| Novel Pyrazole B (Auxin) | 150 | 92 | 60 | 99 | 55 |
| Commercial Standard 1 (HPPD) | 100 | 95 | 82 | 93 | 85 |
| Commercial Standard 2 (Auxin) | 200 | 90 | 55 | 97 | 50 |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
Table 2: Field Trial Results - Crop Safety and Weed Control in Corn (% Injury and % Control at 28 Days After Treatment)
| Herbicide | Rate (g a.i./ha) | Corn Injury (%) | Chenopodium album (Common Lambsquarters) | Digitaria sanguinalis (Large Crabgrass) |
| Novel Pyrazole A (HPPD) | 100 | <5 | 96 | 89 |
| Commercial Standard 1 (HPPD) | 125 | <5 | 94 | 87 |
| Untreated Control | 0 | 0 | 0 | 0 |
Detailed Experimental Protocols
To ensure reproducibility and the generation of high-quality data, the following detailed protocols are provided.
Greenhouse Bioassay for Efficacy Screening
Objective: To determine the herbicidal efficacy of novel pyrazole compounds against a range of weed species in a controlled environment.
Methodology:
-
Plant Propagation: Grow target weed species in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Apply herbicides at the 2-3 leaf stage for post-emergence treatments or to the soil surface for pre-emergence treatments. Use a calibrated laboratory sprayer to ensure uniform application. Include an untreated control and a commercial standard for comparison.
-
Experimental Design: Arrange the pots in a randomized complete block design with at least four replications.[5]
-
Data Collection: Visually assess weed control at 7, 14, and 21 days after treatment using a scale of 0% (no effect) to 100% (complete death). At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in growth compared to the untreated control.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. For dose-response studies, use regression analysis to calculate GR₅₀ or LD₅₀ values.[5]
Field Trial for Performance Benchmarking
Objective: To evaluate the performance of novel pyrazole herbicides under real-world agricultural conditions and assess crop selectivity.
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed species.
-
Plot Establishment: Establish small plots (e.g., 3m x 6m) and arrange them in a randomized complete block design with a minimum of three to four replications.
-
Herbicide Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed and crop growth stage.
-
Data Collection: Assess weed control and crop injury visually at regular intervals after application. At the end of the season, harvest the crop from the center of each plot to determine the yield.
-
Data Analysis: Analyze the data using ANOVA to compare the performance of the different herbicide treatments.
Mechanism of Action: A Visual Representation
Understanding the molecular target of a herbicide is crucial for managing resistance and for the discovery of new active ingredients.
Caption: The mechanism of action for HPPD-inhibiting pyrazole herbicides, which block the conversion of 4-hydroxyphenylpyruvate to homogentisate.
Navigating the Challenge of Herbicide Resistance
The evolution of herbicide-resistant weeds poses a significant threat to sustainable agriculture.[6][7] Pyrazole herbicides, with their diverse mechanisms of action, can be valuable tools in resistance management programs. However, resistance to pyrazole herbicides can and does occur. For instance, resistance to ACCase inhibitors from the phenylpyrazoline family has been documented in several weed species.[8]
Strategies to Mitigate Resistance:
-
Rotation of Herbicide Modes of Action: Avoid the repeated use of herbicides with the same mechanism of action.[7]
-
Use of Herbicide Mixtures: Tank-mixing herbicides with different modes of action can delay the evolution of resistance.
-
Integrated Weed Management (IWM): Combine chemical control with cultural and mechanical weed control practices.
Conclusion
The development of novel pyrazole herbicides offers exciting opportunities for more effective and sustainable weed management. A rigorous and systematic approach to performance benchmarking, as outlined in this guide, is essential for identifying the most promising candidates for commercialization. By adhering to sound scientific principles, from experimental design to data analysis, researchers can generate the high-quality, reliable data needed to advance the next generation of herbicidal solutions.
References
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- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
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- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- Design and analysis of efficacy evaluation trials.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.
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Comprehensive Safety and Handling Guide for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. This document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Landscape
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Given these potential hazards, a proactive and informed approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE, which should be worn at all times when handling 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves | Offers chemical resistance to organic acids. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination. |
| Body | Chemical-resistant lab coat | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | To minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a logical sequence for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[3][4]
-
Don Appropriate PPE: Suit up with the full complement of PPE as outlined in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational.[4] Designate a specific area for handling the compound and have spill cleanup materials readily available.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it out in the chemical fume hood to prevent inhalation of dust. Use a tared container to minimize transfers.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.
-
Reaction: Conduct all reactions within the chemical fume hood.
-
-
Cleanup:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Waste Segregation: Separate waste into solid and liquid streams in clearly labeled, sealed containers.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Disposal Workflow:
Caption: Waste Disposal Workflow for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container designated for chemical waste.[7]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof container for chemical waste. Do not pour down the drain.[7]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as liquid chemical waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.[8]
-
Professional Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service, typically via incineration.[6][9]
By adhering to these detailed protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
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Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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CORE Scholar. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]
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MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Dovepress. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
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ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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MDPI. (2018). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
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Georganics. (n.d.). Pyrazole derivatives. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
